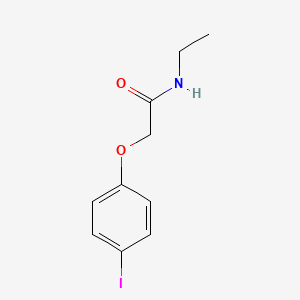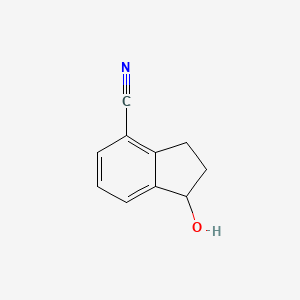
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Übersicht
Beschreibung
“1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” is a chemical compound that belongs to the class of indene derivatives. It has a CAS Number of 1306763-24-5 and a molecular weight of 159.19 . The IUPAC name for this compound is ®-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9NO . The InChI code for this compound is 1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 159.19 . It is recommended to be stored at 0-8°C . Unfortunately, other specific physical and chemical properties were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Study
"1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile" and its derivatives have been studied for their molecular structure and vibrational characteristics. One such derivative, 1H-indene-1,3(2H)-dione, is an anticoagulant which helps prevent blood coagulation. Research has explored the equilibrium geometries and harmonic frequencies of these molecules, revealing that 1H-indene-1,3(2H)-dione is more reactive and polar than 2,3-dihydro-1H-indene (Prasad et al., 2010).
Dicyanomethylene Compounds as Cyanation Reagents
Dicyanomethylene compounds have been utilized as cyanation reagents in the synthesis of various derivatives. In one study, ethenetetracarbonitrile and 1,3-dioxoindan-2-ylidene propanedinitrile acted on N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines to form corresponding carbonitriles. This process demonstrates the versatility of these compounds in organic synthesis (Döpp et al., 2002).
Synthesis of Hydrocarbons
Research on the synthesis of various hydrocarbons like 2,3-dihydro-1,3-methano-1H-indene has been conducted. These studies provide insights into the structural and electronic properties of such hydrocarbons, contributing to the understanding of their reactivity and potential applications in materials science (Christl & Cohrs, 2015).
Organic Photovoltaics
Compounds with an indenoindene core have been explored for their application in organic photovoltaics. Their extended π-conjugation and unique electronic structure make them suitable for use as electron acceptors in solar cells, contributing to the development of high-efficiency, fullerene-free organic photovoltaics (Xu et al., 2017).
Corrosion Inhibition
Indanone derivatives have been investigated for their anti-corrosive properties on mild steel in acidic environments. These studies are crucial for understanding the molecular mechanisms of corrosion inhibition and for developing new, efficient corrosion inhibitors (Saady et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZMTYUOQFQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

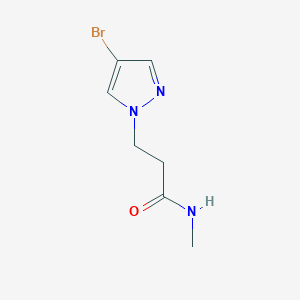
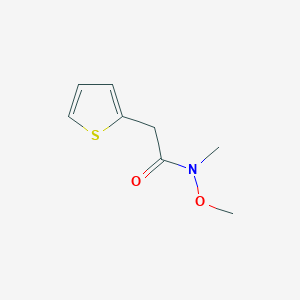

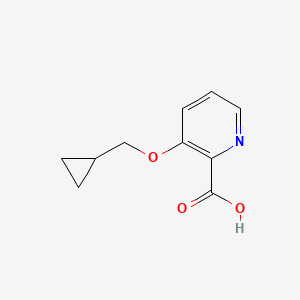
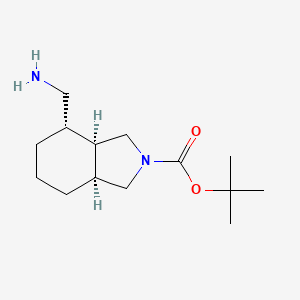
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)
![Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B3093907.png)
![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)
![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)
![Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid](/img/structure/B3093922.png)
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-methylamine](/img/structure/B3093927.png)
![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)

